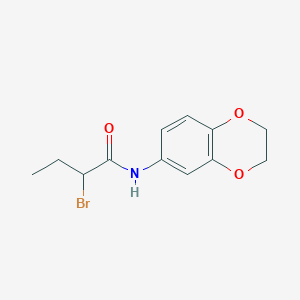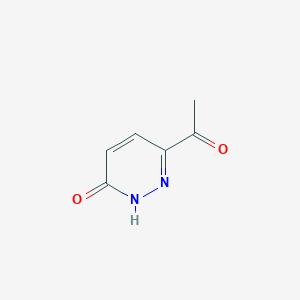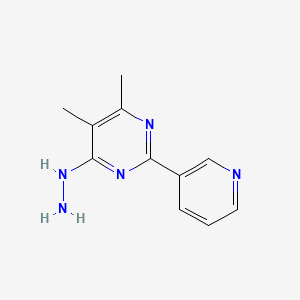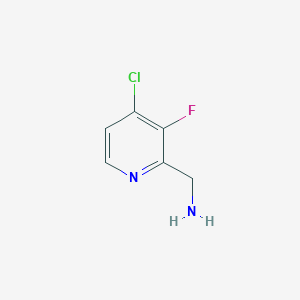
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound that has been studied for its potential therapeutic effects . The compound is part of a class of biologically significant compounds known as sulfonamides, which are famous for their antibacterial properties . It also contains a benzodioxane fragment, which is an important pharmacophore across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can then be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of “this compound” was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by further treatment with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C12H15NO3 . Its molecular weight is 221.25 . The compound is a solid .Scientific Research Applications
Structure-Based Drug Design
Structure-based drug design has been utilized to discover new inhibitors targeting specific proteins, demonstrating the potential of brominated compounds in the development of pharmaceuticals. For instance, a study focused on the discovery of CDK2 inhibitors identified a brominated compound as active, highlighting the utility of brominated moieties in medicinal chemistry and drug discovery processes (Vulpetti et al., 2006).
Thiocyanate Transfer Reagents
Research on acyl-isothiocyanates has revealed their effectiveness as thiocyanate transfer reagents, a process that can be relevant in the synthesis of various organic compounds. This showcases the versatility of brominated compounds in synthetic organic chemistry, facilitating the introduction of thiocyanate groups to alkyl or benzylic bromides (Palsuledesai et al., 2009).
Antibacterial and Antifungal Agents
A study on the synthesis of promising antibacterial and antifungal agents highlighted the use of 2,3-dihydro-1,4-benzodioxin-6-amine derivatives, demonstrating the pharmaceutical applications of brominated compounds in addressing microbial resistance. The synthesized compounds exhibited notable antimicrobial and antifungal potential, indicating the relevance of such structures in developing new therapeutic agents (Abbasi et al., 2020).
Environmental Degradation of Herbicides
The degradation of brominated herbicides, such as bromoxynil, in soil and subsurface environments has been explored, providing insights into the environmental fate and microbial degradation pathways of brominated organic compounds. This research is crucial for understanding the environmental impact of such chemicals and developing strategies for their bioremediation (Holtze et al., 2008).
Future Directions
The future directions for the study of “2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” could include further exploration of its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease . More research could also be done to fully understand its mechanism of action and to assess its safety and efficacy in clinical trials.
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-9(13)12(15)14-8-3-4-10-11(7-8)17-6-5-16-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNRUCDLYCHLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)


![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)




![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2654669.png)



